EINECS 272-323-7

Description

However, the EINECS inventory broadly encompasses diverse organic and inorganic substances, including polycyclic aromatic hydrocarbons (PAHs), heterocyclic compounds, and metal complexes . Based on the evidence, EINECS 272-323-7 may belong to a class of structurally complex compounds, such as benzo[a]pyrene derivatives or nitrogen-containing heterocycles, which are frequently studied for their physicochemical properties and toxicological profiles .

Properties

CAS No. |

68804-33-1 |

|---|---|

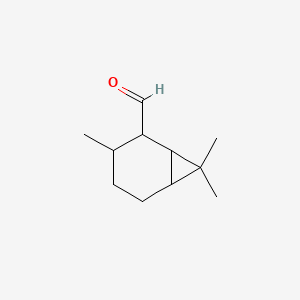

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde |

InChI |

InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h6-10H,4-5H2,1-3H3 |

InChI Key |

WUFJEAHVTVBYPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2C(C1C=O)C2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 272-323-7 typically involves the reaction of acetoacetic ester with formaldehyde in the presence of ammonium acetate. The reaction is carried out at room temperature, followed by dilution with dichloromethane, washing with water, and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

EINECS 272-323-7 undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-carboxylic acid.

Reduction: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 272-323-7 has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of EINECS 272-323-7 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework relies on structural similarity, physicochemical properties (e.g., log P, solubility), and functional attributes (e.g., enzyme inhibition, bioavailability). The following analysis draws from analogous compounds in the evidence to illustrate key comparison metrics.

Table 1: Comparison of EINECS 272-323-7 with Structurally Similar Compounds

Structural and Functional Comparisons

Core Scaffolds: this compound (hypothesized): Likely contains a fused aromatic or heterocyclic ring system, akin to thienopyridines (e.g., CAS 272-23-1) or indole derivatives (e.g., CAS 1701-57-1) . CAS 2795-41-7: Features a fluorinated indole scaffold, enhancing metabolic stability compared to non-halogenated analogs .

Solubility: CAS 2795-41-7 shows higher solubility (0.721 mg/ml) compared to CAS 272-23-1 (0.212 mg/ml), likely due to polar functional groups (e.g., fluorine, carbonyl) .

BBB Permeability: CAS 1701-57-1 and CAS 272-23-1 are BBB-permeable, indicating applicability in central nervous system-targeted therapies .

Research Findings and Methodological Insights

Similarity-Based Predictive Models :

Read-Across Structure Activity Relationships (RASAR) models () enable rapid toxicity prediction for unlabeled EINECS compounds by leveraging structural analogs from REACH Annex VI . For example, 1,387 labeled chemicals can extrapolate data to 33,000 unlabeled EINECS substances, including hypothetical analogs of 272-323-7 .

Synthetic Accessibility : Compounds like CAS 272-23-1 are synthesized via lithiation and coupling reactions under inert atmospheres, a method scalable for industrial production . In contrast, CAS 918538-05-3 requires multi-step halogenation and cyclization, increasing synthesis complexity .

Q & A

Q. How can researchers optimize experimental conditions for studying Phosphorous Acid’s role in redox reactions without interference from side products?

- Methodological Answer : Implement in-situ monitoring techniques (e.g., Raman spectroscopy) to track reaction progress. Use scavenger agents (e.g., tert-butanol for hydroxyl radicals) to suppress side reactions. Isolate intermediates via freeze-quench methods and characterize them using X-ray absorption spectroscopy (XAS) .

Tables of Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.